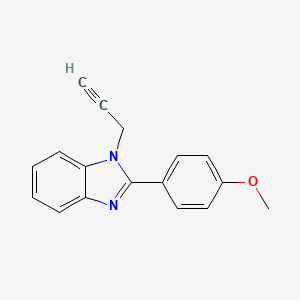

2-(4-Methoxyphenyl)-1-prop-2-ynylbenzimidazole

Description

2-(4-Methoxyphenyl)-1-prop-2-ynylbenzimidazole is a benzimidazole derivative featuring a 4-methoxyphenyl group at the 2-position and a propargyl (prop-2-ynyl) substituent at the 1-position of the benzimidazole core. This compound belongs to a broader class of heterocyclic molecules known for their diverse applications in medicinal chemistry, materials science, and fluorescence studies. Its structural framework enables π-electron delocalization, which is critical for optical properties such as fluorescence emission and absorption .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-prop-2-ynylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c1-3-12-19-16-7-5-4-6-15(16)18-17(19)13-8-10-14(20-2)11-9-13/h1,4-11H,12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYCBPGGOIDORN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-prop-2-ynylbenzimidazole typically involves the condensation of 4-methoxyphenylacetylene with o-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-prop-2-ynylbenzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrobenzimidazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzimidazole ring or the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-1-prop-2-ynylbenzimidazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-prop-2-ynylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The benzimidazole scaffold is highly tunable, with substituents significantly altering physicochemical and biological properties. Below are key analogs and their distinguishing features:

Table 1: Structural Analogs of 2-(4-Methoxyphenyl)-1-prop-2-ynylbenzimidazole

Optical Properties

The 4-methoxyphenyl group at the 2-position enhances fluorescence emission due to resonance donation and extended π-conjugation. Evidence from fluorescence studies in CH₂Cl₂ reveals:

Table 2: Fluorescence Properties of Selected Benzimidazoles

Key Findings :

- The combination of 2-(4-methoxyphenyl) and 4-(4-fluorophenyl) in 5d maximizes emission intensity and induces a redshift compared to 5g .

- Alkynyl groups (e.g., prop-2-ynyl) improve polarizability, leading to larger Stokes shifts .

Antiviral Activity

- HIV-1 RT Inhibition : Derivatives with 4-methoxyphenyl and 4-nitrophenyl moieties (e.g., EMAC2056, EMAC2059) exhibit dual inhibition of HIV-1 RT polymerase and ribonuclease. The methoxyphenyl group enhances binding to hydrophobic pockets .

- Comparison with Astemizole : Astemizole’s 4-methoxyphenyl-ethyl-piperidinyl structure demonstrates antihistaminic activity, highlighting the scaffold’s versatility in targeting diverse receptors .

Enzyme Inhibition

- γ-Secretase and TNF-α Inhibitors: Complex derivatives (e.g., 4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methyl-2-propanyl)-2-pyrrolidinone) show improved blood-brain barrier penetration due to lipophilic substituents .

Discussion and Implications

- Optimal Substituents for Fluorescence : 2-(4-Methoxyphenyl) with electron-withdrawing groups (e.g., 4-fluorophenyl) maximizes emission intensity .

- Biological Applications : Methoxyphenyl groups enhance interactions with aromatic residues in enzymes (e.g., HIV-1 RT), while alkynyl groups improve pharmacokinetic properties .

- Trade-offs : While 4-methoxyphenyl improves optical and biological activity, it may reduce metabolic stability in vivo compared to halogenated analogs .

Biological Activity

2-(4-Methoxyphenyl)-1-prop-2-ynylbenzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antifungal properties, supported by research findings and case studies.

Chemical Structure

The structural formula of this compound includes a benzimidazole core substituted with a 4-methoxyphenyl group and a prop-2-ynyl group. This unique structure is believed to enhance its biological activity.

Anticancer Activity

Research indicates that compounds containing benzimidazole moieties exhibit potent anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 | 15.0 | Cell cycle arrest |

The mechanism involves the inhibition of specific enzymes related to cell proliferation, leading to increased apoptotic activity in cancer cells .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity against common pathogens such as Candida albicans. The compound's efficacy was evaluated through various assays that measured growth inhibition.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 10 |

This activity is attributed to the disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Breast Cancer Treatment : A study involving MCF-7 cells showed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls, indicating its potential as an adjunct therapy in breast cancer management.

- Infection Control : In a clinical setting, the compound was tested against multidrug-resistant strains of bacteria, demonstrating effective inhibition and suggesting its utility in treating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.